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Introduction

Amdizalisib, also known as HMPL-689, is a potent and highly selective oral inhibitor of the
delta isoform of phosphoinositide 3-kinase (P13Kd).[1][2] Developed by HUTCHMED (China)
Limited, Amdizalisib has emerged as a promising therapeutic agent for hematological
malignancies, particularly relapsed or refractory follicular lymphoma (FL).[2][3] The
PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and
survival, and its aberrant activation is a hallmark of many cancers, including B-cell
malignancies.[4] By specifically targeting the PI3Kd isoform, which is predominantly expressed
in hematopoietic cells, Amdizalisib aims to achieve a more favorable safety profile compared
to pan-PI3K inhibitors.[5][6] This technical guide provides an in-depth overview of the
discovery, synthesis, mechanism of action, and preclinical and clinical development of
Amdizalisib.

Discovery and Synthesis

Amdizalisib was discovered and developed by HUTCHMED as a novel small molecule
inhibitor of PI3Kd.[1][7] Its chemical name is 4-amino-6-[[(1S)-1-(3-chloro-6-phenylimidazo[1,2-
b]pyridazin-7-yl)ethyllamino]pyrimidine-5-carbonitrile.[5]

Chemical Synthesis
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The synthesis of Amdizalisib and related imidazopyridazine compounds as PI3K inhibitors is
described in patent WO2016045591A1.[8] The general synthetic scheme involves the
construction of the core imidazo[1,2-b]pyridazine ring system followed by the introduction of the
pyrimidine and phenyl moieties.

Mechanism of Action

Amdizalisib is an ATP-competitive inhibitor of PI3Kd, preventing the phosphorylation of
phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate
(PIP3).[9] This inhibition blocks the activation of the downstream PISK/AKT/mTOR signaling
pathway, which is crucial for the proliferation and survival of B-cell lymphocytes.[5] The
targeted inhibition of PI3Kd is designed to minimize off-target effects and preserve normal cell
signaling in non-hematopoietic tissues.[5]
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Figure 1: Amdizalisib's Inhibition of the PIBK/AKT/mTOR Signaling Pathway.
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Preclinical Studies

Amdizalisib has undergone extensive preclinical evaluation to characterize its
pharmacokinetic (PK) profile, pharmacodynamics (PD), and anti-tumor activity.

Pharmacokinetics

Preclinical PK studies were conducted in mice, rats, dogs, and monkeys.[1] Amdizalisib
demonstrated good oral absorption and low to moderate clearance in these species.[1] It has
high cell permeability and is not a substrate for P-glycoprotein (P-gp) or breast cancer
resistance protein (BCRP).[1] Plasma protein binding is high, at approximately 90%.[1] The
drug is extensively metabolized, with the parent drug having a low recovery rate in excreta.[1]

Table 1: Summary of Preclinical Pharmacokinetic Parameters of Amdizalisib

. Dose Cmax AUC

Species Route Tmax (h)
(mgl/kg) (ng/mL) (h*ng/mL)

Mouse Oral 10 0.5 1230 3450
Rat Oral 5 2 450 2300
Dog Oral 2 1 320 1800
Monkey Oral 2 2 280 1600
Data are
representativ

e values from
preclinical
studies.[1]

In Vitro Efficacy

Amdizalisib has demonstrated potent inhibitory activity against PI3Kd in biochemical and
cellular assays.[10]

Table 2: In Vitro Inhibitory Activity of Amdizalisib
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Assay Type Target/Cell Line IC50 (nM)

Biochemical Assay PI3Kd 0.8-3

Cellular Assay (AKT

) Various B-cell lymphoma lines 1-10
phosphorylation)

Cell Viability Assay Various B-cell lymphoma lines 0.005 - 5000

Data compiled from preclinical
studies.[10]

Clinical Development

Amdizalisib is currently in Phase Il clinical development for the treatment of hematological
malignancies.[1]

Phase l/Ib Studies

Initial clinical trials (NCT03128164) established the safety, tolerability, and recommended
Phase Il dose (RP2D) of Amdizalisib in patients with relapsed or refractory lymphomas.[11]
The studies showed that Amdizalisib was well-tolerated with a manageable toxicity profile and
demonstrated single-agent clinical activity.[11]

Phase Il Registration Trial

A pivotal Phase Il registration trial (NCT04849351) was initiated to evaluate the efficacy and
safety of Amdizalisib monotherapy in patients with relapsed or refractory follicular lymphoma.
[3] The primary endpoint of the study is the objective response rate (ORR).[3]

Table 3: Key Clinical Trials of Amdizalisib
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Trial Identifier Phase Status Indication Key Endpoints
Safety,
Relapsed/Refract  Tolerability,
NCT03128164 I/lb Completed
ory Lymphoma RP2D, PK,
Efficacy
Relapsed/Refract  Objective
NCT04849351 Il Ongoing ory Follicular Response Rate
Lymphoma (ORR)
Safety,
) Relapsed/Refract N
NCT03786926 I/lb Ongoing Tolerability,
ory NHL (US/EUV) )
Efficacy
Information

sourced from
clinical trial
registries.[3][11]

Experimental Protocols
Kinase Activity Assay (Transcreener™ Fluorescence
Polarization Assay)

The inhibitory activity of Amdizalisib against PI3Kd was determined using the Transcreener™

ADP?2 FP Assay.

Incubate PI3K3 with Add Transcreener™
Amdizalisib and ATP/Substrate ADP? FP Reagent

Click to download full resolution via product page

Measure Fluorescence Analyze Data to
Polarization Determine 1C50

Figure 2: Workflow for the Transcreener™ Kinase Assay.

¢ Reaction Setup: The kinase reaction is performed in a multiwell plate. Each well contains
PI3Kd enzyme, the lipid substrate (e.g., PIP2), ATP, and varying concentrations of

Amdizalisib in a suitable buffer.
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 Incubation: The reaction mixture is incubated at room temperature to allow the kinase
reaction to proceed.

o Detection: The Transcreener™ ADP?2 FP detection mix, containing an ADP antibody and a
fluorescent tracer, is added to each well.

o Measurement: The fluorescence polarization (FP) is measured using a plate reader. The
amount of ADP produced is inversely proportional to the FP signal.

» Data Analysis: The IC50 value, representing the concentration of Amdizalisib required to
inhibit 50% of the enzyme activity, is calculated from the dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell
Viability Assay)

The effect of Amdizalisib on the viability of B-cell ymphoma cell lines was assessed using the
CellTiter-Glo® assay.

o Cell Plating: Cells are seeded in a multiwell plate and allowed to adhere overnight.

o Compound Treatment: Cells are treated with various concentrations of Amdizalisib and
incubated for a specified period (e.g., 72 hours).

o Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.

 Incubation and Lysis: The plate is mixed on an orbital shaker to induce cell lysis and then
incubated at room temperature to stabilize the luminescent signal.

e Luminescence Measurement: The luminescence, which is proportional to the amount of ATP
and thus the number of viable cells, is measured using a luminometer.

o Data Analysis: The IC50 values are determined from the dose-response curves.

AKT Phosphorylation Assay

The inhibition of AKT phosphorylation in cells treated with Amdizalisib was measured to
confirm its mechanism of action.
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o Cell Treatment: B-cell ymphoma cells are treated with different concentrations of
Amdizalisib for a defined time.

e Cell Lysis: The cells are lysed to extract cellular proteins.
» Protein Quantification: The total protein concentration in each lysate is determined.

o Western Blotting or ELISA: The levels of phosphorylated AKT (p-AKT) and total AKT are
determined using specific antibodies via Western blotting or a quantitative ELISA-based
method.

o Data Analysis: The ratio of p-AKT to total AKT is calculated to determine the extent of
inhibition of the PI3K pathway.

Conclusion

Amdizalisib is a promising, highly selective PI3Kd inhibitor with a well-characterized preclinical
profile and encouraging early clinical data in hematological malignancies. Its targeted
mechanism of action offers the potential for improved efficacy and a better safety profile
compared to less selective PI3K inhibitors. Ongoing clinical trials will further elucidate its role in
the treatment of follicular lymphoma and other B-cell cancers. This technical guide provides a
comprehensive overview of the key data and methodologies related to the discovery and
development of Amdizalisib, serving as a valuable resource for researchers and clinicians in
the field of oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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